3-Fluoro-4-pyrrolidinobenzoic acid

Catalog No.
S902608
CAS No.
1021243-16-2
M.F
C11H12FNO2
M. Wt
209.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-4-pyrrolidinobenzoic acid

CAS Number

1021243-16-2

Product Name

3-Fluoro-4-pyrrolidinobenzoic acid

IUPAC Name

3-fluoro-4-pyrrolidin-1-ylbenzoic acid

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

InChI

InChI=1S/C11H12FNO2/c12-9-7-8(11(14)15)3-4-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15)

InChI Key

HXPJLYBFMBIXKY-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(=O)O)F

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(=O)O)F

3-Fluoro-4-pyrrolidinobenzoic acid is an organic compound characterized by the presence of a fluorine atom and a pyrrolidine ring attached to a benzoic acid structure. Its chemical formula is C11H12FNO2C_{11}H_{12}FNO_{2}, and it possesses a molecular weight of approximately 215.22 g/mol. The compound exhibits properties typical of fluorinated aromatic compounds, including enhanced lipophilicity and potential biological activity due to the presence of the fluorine atom.

Due to the lack of information, specific safety concerns or hazards associated with 3-Fluoro-4-pyrrolidinobenzoic acid cannot be determined. Standard laboratory safety practices should be followed when handling any unknown compound [].

  • Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles in reactions such as hydrolysis or aminolysis, leading to the formation of derivatives with different functional groups.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful in various applications, including pharmaceuticals.
  • Decarboxylation: Under certain conditions, the carboxylic acid may undergo decarboxylation, resulting in the formation of a corresponding hydrocarbon.

The biological activity of 3-fluoro-4-pyrrolidinobenzoic acid has been investigated in various studies. It is known to exhibit:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may have antimicrobial effects, making it a candidate for further research in antibiotic development.
  • Enzyme Modulation: The compound has been shown to modulate protein kinase activity, which is crucial for cellular processes such as proliferation and differentiation .
  • Neuroprotective Effects: Some research indicates potential neuroprotective properties, although more studies are needed to clarify these effects.

Several methods have been reported for synthesizing 3-fluoro-4-pyrrolidinobenzoic acid:

  • Direct Fluorination: A common approach involves the direct fluorination of 4-pyrrolidinobenzoic acid using fluorinating agents such as sulfur tetrafluoride or N-fluorobenzenesulfonimide.
  • Substitution Reactions: Starting from 3-chloro-4-pyrrolidinobenzoic acid, fluorine can be introduced through nucleophilic substitution reactions.
  • Carboxylic Acid Derivatives: The synthesis can also involve the conversion of benzoic acid derivatives followed by pyrrolidine ring formation and subsequent fluorination.

3-Fluoro-4-pyrrolidinobenzoic acid has several notable applications:

  • Pharmaceuticals: Its potential as an antimicrobial and neuroprotective agent makes it relevant in drug discovery and development.
  • Chemical Biology: The compound can serve as a tool in biochemical assays for studying enzyme activity and cellular signaling pathways.
  • Material Science: Due to its unique properties, it may be explored for applications in polymer chemistry and materials engineering.

Interaction studies involving 3-fluoro-4-pyrrolidinobenzoic acid focus on its binding affinities with various biological targets:

  • Protein Kinases: Research indicates that this compound can selectively inhibit certain protein kinases, which could lead to therapeutic advancements in cancer treatment .
  • Receptor Binding: Studies on receptor interactions have shown that it may influence neurotransmitter systems, suggesting a role in neuropharmacology.

Several compounds share structural similarities with 3-fluoro-4-pyrrolidinobenzoic acid. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
3-Fluoro-4-(trifluoromethyl)benzoic acidContains a trifluoromethyl group instead of pyrrolidineEnhanced lipophilicity; potential agrochemical use
3-Fluoro-4-methoxybenzoic acidContains a methoxy groupIncreased solubility in organic solvents
4-Fluoro-3-(pyrrolidin-1-yl)benzoic acidPyrrolidine at the para positionDifferent spatial orientation affecting activity
2-Amino-5-fluoro-4-methoxybenzoic acidAmino and methoxy substitutionsPotential for enhanced biological activity

Each of these compounds exhibits unique properties that differentiate them from 3-fluoro-4-pyrrolidinobenzoic acid while sharing core structural elements. The variations in substituents significantly influence their chemical behavior and biological activity.

XLogP3

2.2

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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